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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of EW-7195, a potent and

selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as

the Transforming Growth Factor-β type I receptor (TGFβRI). This guide details its mechanism

of action, inhibitory activity, and the experimental protocols used to characterize its function,

serving as a vital resource for professionals in oncology and fibrosis research.

Introduction
Transforming Growth Factor-β (TGF-β) signaling is a critical cellular pathway involved in a

myriad of processes, including cell growth, differentiation, and extracellular matrix deposition.[1]

In the context of advanced cancers, however, TGF-β signaling can paradoxically promote

tumor progression, invasion, and metastasis.[2][3] A key mediator in this pathway is the ALK5

kinase, which, upon activation, phosphorylates downstream proteins Smad2 and Smad3.[1]

This has made ALK5 an attractive therapeutic target.[2][3]

EW-7195, with the chemical name 3-((4-([1][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-

2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel, potent, and highly selective ATP-

competitive inhibitor of ALK5 kinase.[5] Preclinical studies have demonstrated its efficacy in

blocking TGF-β-induced signaling, inhibiting the epithelial-to-mesenchymal transition (EMT),

and suppressing breast cancer metastasis to the lungs in animal models.[2][5]
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Mechanism of Action
EW-7195 exerts its biological effects by directly targeting and inhibiting the kinase activity of

ALK5. The binding of the TGF-β ligand to its type II receptor (TβRII) induces the recruitment

and phosphorylation of the ALK5 (TβRI) kinase.[2][3] Activated ALK5 then phosphorylates the

receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] These

phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad),

Smad4, and translocate into the nucleus to regulate the transcription of target genes.[1]

EW-7195 selectively binds to the ATP-binding site within the ALK5 kinase domain, preventing

the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream

signaling cascade.[4][7] By blocking this pathway, EW-7195 has been shown to prevent critical

cellular changes associated with cancer progression, such as EMT, which is characterized by

the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like N-

cadherin and vimentin.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10830266?utm_src=pdf-body
https://www.medchemexpress.com/literature/ew-7195-is-a-specific-alk5-tgf%CE%B2r1-inhibitor-with-anti-metastasis-activity.html
https://www.cancer-research-network.com/2020/07/28/ew-7195-is-a-specific-alk5-tgf%CE%B2r1-inhibitor-with-anti-metastasis-activity/
https://aacrjournals.org/mct/article/13/7/1704/91906/EW-7197-a-Novel-ALK-5-Kinase-Inhibitor-Potently
https://aacrjournals.org/mct/article/13/7/1704/91906/EW-7197-a-Novel-ALK-5-Kinase-Inhibitor-Potently
https://www.benchchem.com/product/b10830266?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245568/
https://www.medchemexpress.com/ew-7195.html
https://file.glpbio.com/quotepdf/product.php?token=3QikPFXBzAccBZq47wlpYwdiuxuHG0nkLQu814zvdyzkSczwaVDXvGlFzPAAgam4sEOdv1Fy3FiRK8qUdOgrpkIHOSrKjz4rkS8YNehcHOeBy-FlXSwcb6BCoFYgE1LOcyUKUFhgFRibk
https://www.benchchem.com/product/b10830266?utm_src=pdf-body
https://www.medchemexpress.com/literature/ew-7195-is-a-specific-alk5-tgf%CE%B2r1-inhibitor-with-anti-metastasis-activity.html
https://www.cancer-research-network.com/2020/07/28/ew-7195-is-a-specific-alk5-tgf%CE%B2r1-inhibitor-with-anti-metastasis-activity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

TGF-β Ligand

TβRII Smad2/3

ALK5 (TβRI)

Recruits &
Phosphorylates Phosphorylates

p-Smad2/3

Target Gene
Transcription

Smad2/3/4 Complex

Smad4

Smad2/3/4 Complex

Nuclear
Translocation

EW-7195

Inhibits

Click to download full resolution via product page

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of EW-7195.

Quantitative Data
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The potency and selectivity of EW-7195 have been quantified through various in vitro and in

vivo experiments. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of EW-7195

Target Kinase IC₅₀ Value Selectivity Reference

ALK5 (TGFβR1) 4.83 nM - [2][4][7]

| p38α | 1.5 µM | >300-fold vs. ALK5 |[4][7] |

Table 2: Cellular Activity of EW-7195

Assay Cell Line Effect Concentration Reference

Smad2
Phosphorylati
on Inhibition

Not Specified

Efficiently
inhibits TGF-
β1-induced
phosphorylati
on

0.5 - 1.0 µM [4][7]

Transcriptional

Activation

Inhibition

NMuMG

Inhibition of

p3TP-Lux and

pCAGA₁₂-Luc

reporters

Not Specified [5]

| EMT Inhibition | NMuMG | Blocks TGF-β1-induced mesenchymal morphology | Not Specified |

[2][7] |

Table 3: In Vivo Efficacy of EW-7195

Animal Model Cancer Type
Dosing
Regimen

Primary Effect Reference

4T1 Orthotopic
Xenograft
(Balb/c mice)

Breast Cancer
40 mg/kg; i.p.;
three times a
week

Inhibited lung
metastasis

[4][7]
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| MMTV/cNeu Transgenic Mice | Breast Cancer | 40 mg/kg; i.p.; three times a week | Inhibited

lung metastasis |[4][7] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to characterize EW-7195.

In Vitro Kinase Inhibition Assay
This assay determines the concentration of EW-7195 required to inhibit 50% of the ALK5

kinase activity (IC₅₀).

Methodology:

Reagents & Materials: Recombinant human ALK5 kinase, kinase buffer (e.g., Tris-HCl,

MgCl₂, DTT), ATP (with [γ-³²P]-ATP or [γ-³³P]-ATP for radiometric detection), substrate (e.g.,

a generic substrate like myelin basic protein or a specific peptide), EW-7195 stock solution,

and microplates.

Procedure: a. Serially dilute EW-7195 to create a range of concentrations. b. In a microplate,

combine the recombinant ALK5 enzyme, the kinase buffer, and the diluted EW-7195 or

vehicle control. c. Initiate the kinase reaction by adding the ATP solution containing the

radiolabeled ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g.,

30°C) for a specified time (e.g., 20-40 minutes).[8] e. Terminate the reaction by adding a stop

solution (e.g., phosphoric acid or SDS loading buffer).[8][9] f. Spot the reaction mixture onto

a phosphocellulose filter mat or separate proteins using SDS-PAGE. g. Quantify the

incorporated radioactivity using a scintillation counter or autoradiography.

Data Analysis: Calculate the percentage of inhibition for each EW-7195 concentration

relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.
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Caption: Experimental workflow for an in vitro kinase inhibition assay.
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Western Blot for Smad2 Phosphorylation
This cell-based assay verifies that EW-7195 can block the TGF-β signaling pathway within a

cellular context.

Methodology:

Cell Culture: Culture mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g.,

4T1) in appropriate media until they reach 70-80% confluency.

Treatment: a. Serum-starve the cells for several hours to reduce basal signaling. b. Pre-treat

the cells with various concentrations of EW-7195 (e.g., 0.5-1 µM) or vehicle control for

approximately 1.5 hours.[4][7] c. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60

minutes to induce Smad2 phosphorylation.

Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer)

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-

polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA

in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated

Smad2 (p-Smad2). c. Wash the membrane and incubate with a horseradish peroxidase

(HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Re-probe the membrane with an antibody for total Smad2 or a housekeeping

protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities to

determine the relative inhibition of Smad2 phosphorylation.

In Vivo Breast Cancer Metastasis Model
This protocol assesses the therapeutic potential of EW-7195 in preventing tumor metastasis in

a living organism.
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Methodology:

Animal Model: Use female immunodeficient mice (e.g., Balb/c).

Cell Preparation: Culture 4T1 murine breast cancer cells, which are highly tumorigenic and

metastatic.

Orthotopic Implantation: Inject a suspension of 4T1 cells into the mammary fat pad of each

mouse.

Treatment Protocol: a. Once tumors are palpable, randomize the mice into treatment and

control groups. b. Administer EW-7195 (e.g., 40 mg/kg) or a vehicle control via

intraperitoneal (i.p.) injection.[4][7] c. Follow a specific dosing schedule, such as three times

per week for 2.5 to 3 weeks.[4][7]

Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Monitor the

health and body weight of the mice.

Endpoint Analysis: a. At the end of the study, euthanize the mice and surgically resect the

primary tumors and the lungs. b. Fix the lungs in formalin and count the number of visible

metastatic nodules on the surface. c. For more detailed analysis, embed the lung tissue in

paraffin, section it, and perform hematoxylin and eosin (H&E) staining to visualize and

quantify metastatic foci.

Statistical Analysis: Compare the number and size of lung metastases between the EW-
7195-treated group and the control group using appropriate statistical tests.
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Caption: Workflow for assessing anti-metastatic effects in an animal model.
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Conclusion
EW-7195 is a well-characterized small molecule inhibitor that demonstrates high potency and

selectivity for the ALK5 kinase. Through its targeted inhibition of the TGF-β/Smad signaling

pathway, it effectively blocks key processes involved in cancer progression, most notably the

epithelial-to-mesenchymal transition and subsequent metastasis. The robust preclinical data,

derived from detailed in vitro and in vivo studies, underscore the therapeutic potential of EW-
7195 for treating metastatic breast cancer and potentially other diseases driven by aberrant

TGF-β signaling, such as fibrosis. This technical guide provides the foundational data and

methodologies necessary for researchers to further explore and build upon the promising

profile of this selective ALK5 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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